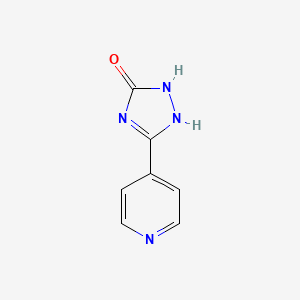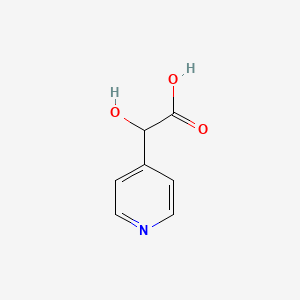
5-(Pyrrolidin-3-ylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-3-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a pyrrolidin-3-ylmethyl group. Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The incorporation of the pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-ylmethyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Pyrrolidin-3-ylmethyl Group: The pyrrolidin-3-ylmethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Functionalized quinoline derivatives
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-3-ylmethyl)quinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, it may interact with bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and exhibiting antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Pyrrolidine: A versatile scaffold used in drug discovery for its ability to enhance the pharmacokinetic properties of compounds.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Uniqueness
5-(Pyrrolidin-3-ylmethyl)quinoline is unique due to the combination of the quinoline core and the pyrrolidin-3-ylmethyl group, which imparts enhanced biological activity and improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
5-(pyrrolidin-3-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-12(9-11-6-8-15-10-11)13-4-2-7-16-14(13)5-1/h1-5,7,11,15H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRVQOSDKUWSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-(2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl)benzoate](/img/structure/B7891324.png)



![tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate](/img/structure/B7891340.png)

![[(2S)-1-methoxy-1-oxopropan-2-yl]-methylazanium;chloride](/img/structure/B7891371.png)

